molecular formula C7H7I2NO B1315662 2,4-Diiodo-5-methoxyaniline CAS No. 117832-18-5

2,4-Diiodo-5-methoxyaniline

Cat. No. B1315662
M. Wt: 374.95 g/mol
InChI Key: PBMVWEZIWGPXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula C7H7I2NO suggests that this compound contains two iodine atoms (I) and one methoxy group (OCH3) attached to an aniline ring. The precise arrangement of atoms can be visualized using the ChemSpider structure .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Diiodo-5-methoxyaniline is involved in the synthesis of pharmacologically significant compounds. For instance, 5-(ethylsulfonyl)-2-methoxyaniline, a structural fragment of 2,4-Diiodo-5-methoxyaniline, is pivotal in the synthesis of various compounds with biological activities, predominantly antitumor properties. It serves as a precursor for different protein-kinase inhibitors or enzyme modulators, including EGFR, PDGFR, ckit, CDK 2 and 4, MMPs 2, 3, 9, and 13. Importantly, it is a significant fragment of VEGFR2 inhibitors, crucial for antiangiogenic drugs used in tumor treatments (Murár, Addová, & Boháč, 2013). Similarly, 5-Ethylsulfonyl-2-methoxyaniline, closely related to 2,4-Diiodo-5-methoxyaniline, is utilized in the preparation of compounds targeting kinases, including several VEGFR2 inhibitors and a CLK inhibitor (Johnson et al., 2022).

Environmental and Industrial Applications

2,4-Diiodo-5-methoxyaniline derivatives are employed in environmental and industrial contexts. For example, methoxyanilines, derivatives of aniline like 2,4-Diiodo-5-methoxyaniline, are significant chemical precursors in the Dye and Pharmaceuticals industries. They are also involved in the Fenton-like oxidation process for treating wastewater containing Methoxyanilines due to their high toxicity and carcinogenic properties (Chaturvedi & Katoch, 2020).

Biochemical and Pharmacological Research

2,4-Diiodo-5-methoxyaniline and its derivatives are also significant in biochemical and pharmacological research. Compounds derived from methoxyaniline show promising biological activities, potentially serving as AR enzyme inhibitors, which could pave the way for the development of new inhibitors in medical treatments (Bayrak et al., 2021). Furthermore, the study of methoxyaniline derivatives in the context of microbial toxicity, as seen in the assessment of DNAN and its (bio)transformation products, provides valuable insights into the environmental impact and potential risks of these compounds (Liang et al., 2013).

properties

IUPAC Name

2,4-diiodo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMVWEZIWGPXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303225
Record name 2,4-Diiodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diiodo-5-methoxyaniline

CAS RN

117832-18-5
Record name 2,4-Diiodo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117832-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diiodo-5-methoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodo-5-methoxyaniline
Reactant of Route 2
2,4-Diiodo-5-methoxyaniline
Reactant of Route 3
2,4-Diiodo-5-methoxyaniline
Reactant of Route 4
2,4-Diiodo-5-methoxyaniline
Reactant of Route 5
2,4-Diiodo-5-methoxyaniline
Reactant of Route 6
2,4-Diiodo-5-methoxyaniline

Citations

For This Compound
2
Citations
H Shen, KPC Vollhardt - Synlett, 2012 - thieme-connect.com
Direct iodination of anilines by NIS in polar solvents (such as DMSO) affords p-iodinated products with up to> 99% regioselectivity. Switching to less polar solvents (such as benzene) in …
Number of citations: 41 www.thieme-connect.com
S Horne, R Rodrigo - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
A Fries type of rearrangement of N-tosyl-o-iodobenzanilides, triggered by lithium–iodine exchange at low temperature is the key step in a general, regiospecific synthesis of acridones. …
Number of citations: 5 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.